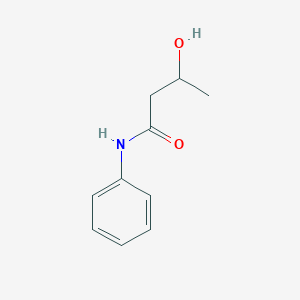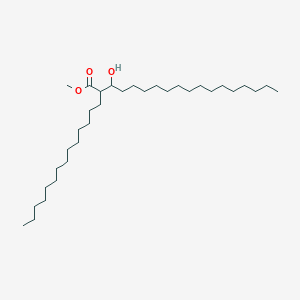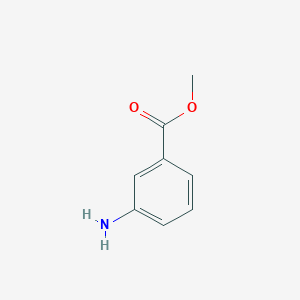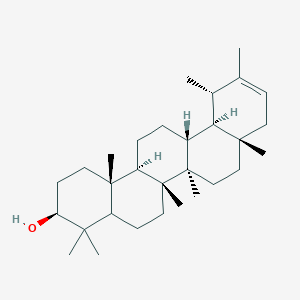
Pseudotaraxasterol
Overview
Description
Enantiospecific Synthesis Analysis
The synthesis of pseudopteroxazole, a compound with antitubercular properties, has been a subject of interest in the scientific community. One study achieved an enantiospecific synthesis of a structure previously assigned to pseudopteroxazole. The process involved coupling diene acid and amino phenol to produce an amide, which underwent an oxidative intramolecular Diels-Alder reaction to create a tricyclic lactam. This lactam was then transformed through several intermediates into a diene, which upon cationic cyclization yielded two diastereomeric tricyclic amphilectanes. These were then separated and further transformed, but the resulting compounds did not match pseudopteroxazole, suggesting a need for revision of the structure .
Molecular Structure Analysis
Chemical Reactions Analysis
In the synthesis of pseudopteroxazole, several chemical reactions were key to constructing the molecule's complex framework. These included a novel oxidative intramolecular Diels-Alder reaction, a stereoselective intramolecular Friedel-Crafts alkylation, and a regioselective hydrogenation. Additionally, a Wolff-Semmler rearrangement was modified to transform intermediates into the desired structure. These reactions not only demonstrate the synthetic complexity but also the ingenuity required to assemble such intricate molecules .
Physical and Chemical Properties Analysis
While the physical and chemical properties of pseudopteroxazole are not explicitly detailed in the provided papers, the synthesis and structural revision efforts underscore the compound's intricate nature. The enantioselective synthesis and the need for precise stereochemical control indicate that pseudopteroxazole's physical and chemical properties are sensitive to its stereochemistry. The methodologies employed in these syntheses are indicative of the compound's complexity and the precision required to replicate its structure .
Scientific Research Applications
Antiprotozoal Activity
Research has shown that pseudotaraxasterol exhibits antiprotozoal activity. A study isolated this compound from Verbesina encelioides, testing its effects against protozoal infections like Plasmodium falciparum, Trypanosoma brucei, Trypanosoma cruzi, and Leishmania infantum. It demonstrated moderate to weak activity against some of these pathogens (Ezzat et al., 2017).
Anti-Tumor Activity
This compound was also identified in a study exploring the anti-tumor properties of Gentiana farreri. This study found that other compounds in the plant showed significant cytotoxic activity, suggesting potential anti-tumor applications (Yang et al., 2012).
Anti-Inflammatory Effects
Another area of interest is the anti-inflammatory properties of this compound. A study on Lychnophora pinaster found that triterpenes like this compound had notable anti-inflammatory effects in muscle injury models (Abreu et al., 2013).
Phytochemical Studies
Phytochemical studies on various plants, like Pseudobrickellia brasiliensis and Achillea millefolium, have identified this compound as a constituent. These studies contribute to understanding the chemical makeup and potential therapeutic applications of these plants (Amorim et al., 2016); (Chandler et al., 1982).
Allelopathic Activity
This compound has been identified in studies investigating allelopathic activities. For instance, in Euphorbia heterophylla, this compound was one of several compounds isolated that potentially contribute to the plant's allelopathic effects (Silva et al., 2019).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Pseudotaraxasterol, a bioactive triterpenoid found in dandelion , has been shown to have significant preventive and therapeutic effects on several ailments, including liver damage, gastritis, colitis, arthritis, pneumonia, tumors, and immune system diseases . The primary targets of this compound are inflammatory cytokines, including TNF-α and IL-6 .
Mode of Action
This compound interacts with its targets by reducing the levels of inflammatory cytokines, including TNF-α and IL-6 . This interaction results in a significant decrease in inflammation, thereby preventing and treating various diseases .
Biochemical Pathways
This compound affects several biochemical pathways. It reduces serum levels of inflammatory mediators NO and PGE₂ through inhibiting NF-κB and MAPK signaling pathways . These pathways play a crucial role in the regulation of inflammatory signaling .
Pharmacokinetics
More animal and clinical studies are required to understand the metabolism, bioavailability, and safety of this compound .
Result of Action
The molecular and cellular effects of this compound’s action include anti-inflammatory, anti-oxidative, and anti-carcinogenic properties . It has been shown to have protective effects on neuronal death in neurodegenerative diseases . Furthermore, this compound suppresses cell proliferation and boosts cell apoptosis via inhibiting GPD2-mediated glycolysis in gastric cancer .
properties
IUPAC Name |
(3S,6aR,6aR,6bR,8aS,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h11,20-25,31H,9-10,12-18H2,1-8H3/t20-,21-,22?,23-,24+,25-,27-,28+,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFFRJBGMSPDMS-MHFMPXFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC=C1C)C)C)C)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC[C@]2(CC=C1C)C)C)C)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963568 | |
| Record name | Urs-20-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
464-98-2 | |
| Record name | Urs-20-en-3-ol, (3beta,18alpha,19alpha)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urs-20-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Pseudotaraxasterol is a naturally occurring pentacyclic triterpene commonly found in various plant species. It belongs to the oleanane-type triterpenes and has been the subject of research for its diverse biological activities.
ANone: this compound has the molecular formula C30H50O and a molecular weight of 426.72 g/mol.
ANone: this compound has been identified in various plant species, including but not limited to:
- Verbesina encelioides []
- Gentiana algida []
- Gochnatia polymorpha subsp. floccosa []
- Lactuca raddeana []
- Pulicaria undulata []
- Ageratum fastigiatum []
- Eupatorium lindleyanum []
- Calendula officinalis []
- Cirsium setosum []
- Pseudobrickellia brasiliensis [, ]
- Sacoglottis uchi [, ]
- Lychnophora pinaster [, ]
- Achillea millefolium (Yarrow) []
- Echinops spinosissimus subsp. spinosus []
- Mutisia acuminata []
- Gentiana farreri []
- Euphorbia heterophylla []
- Luehea ochrophylla [, ]
- Anthemis mirheydari []
- Echinops gmelini []
- Hymenaea courbaril []
- Chuquiraga erinacea D. Don. subsp. erinacea []
- Antidesma ghaesembilla []
- Artemisia monosperma []
- Dendranthema grandiflora []
- Ixeridium gracile []
ANone: this compound can be identified using various spectroscopic techniques:
ANone: Research on this compound and related triterpenes suggests a variety of potential biological activities:
- Anti-protozoal activity: this compound showed moderate activity against Leishmania infantum and weaker activity against Trypanosoma brucei and Plasmodium falciparum []. Additionally, some studies highlight the trypanocidal activity of extracts containing this compound [, ].
- Antimicrobial activity: Studies show the potential of this compound and extracts containing this compound against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa [, ].
- Allelopathic activity: Studies on Pterocaulon lorentzii suggest that extracts, although not the isolated this compound, have the potential to inhibit the germination of Lactuca sativa [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



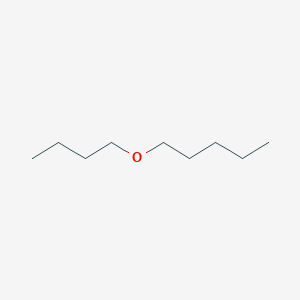
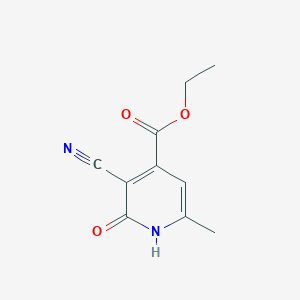
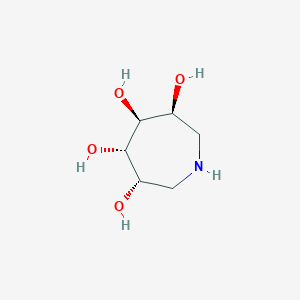
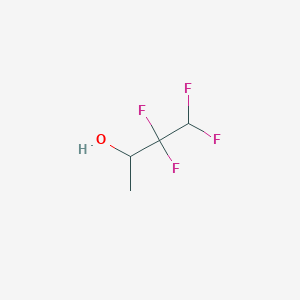

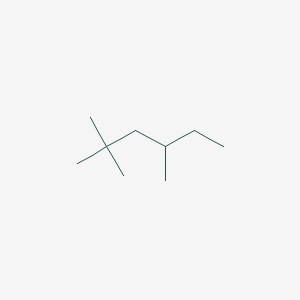

![methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate](/img/structure/B107790.png)
